molecular formula C11H12N2O6 B7976919 2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid

2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid

Cat. No.: B7976919
M. Wt: 268.22 g/mol
InChI Key: LTZFWMDXADSBAN-UHFFFAOYSA-N
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Description

2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid is an organic compound that features a benzodioxole ring, which is a common structural motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid typically involves the reaction of 1,3-benzodioxole derivatives with appropriate reagents to introduce the carbamoylamino and oxyacetic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)acetic acid
  • 2-(1,3-Benzodioxol-5-yl)propanoic acid
  • 2-(1,3-Benzodioxol-5-yl)butanoic acid

Uniqueness

2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid is unique due to the presence of the carbamoylamino and oxyacetic acid functionalities, which may confer distinct chemical and biological properties compared to other benzodioxole derivatives. Its specific structural features may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic profile.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c14-10(15)5-19-13-11(16)12-4-7-1-2-8-9(3-7)18-6-17-8/h1-3H,4-6H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZFWMDXADSBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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